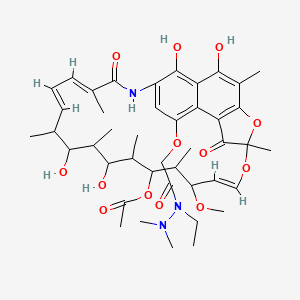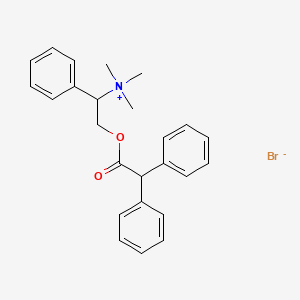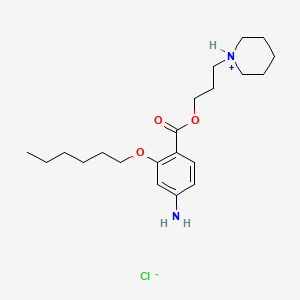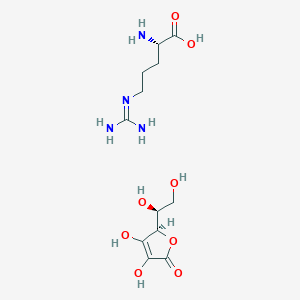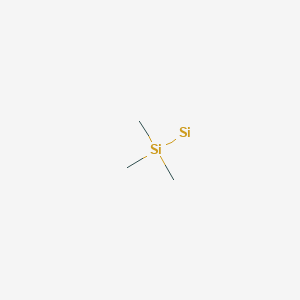
1,1,1-Trimethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trimethyldisilane is an organosilicon compound with the chemical formula C3H12Si2. It is a colorless liquid with a distinctive odor and is known for its flammability. This compound is widely used in organic synthesis and has various applications in different fields .
Métodos De Preparación
1,1,1-Trimethyldisilane can be synthesized through several methods. A common synthetic route involves the reaction of trimethylsilyl chloride with methyl chloride, resulting in the formation of this compound and hydrogen chloride . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product yield.
Análisis De Reacciones Químicas
1,1,1-Trimethyldisilane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to produce silicon dioxide and water.
Reduction: Can act as a reducing agent in certain organic reactions.
Substitution: Participates in substitution reactions where the silicon-hydrogen bond is replaced by other functional groups.
Common reagents used in these reactions include oxygen for oxidation and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1,1-Trimethyldisilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of silicon-based materials and coatings
Mecanismo De Acción
The mechanism of action of 1,1,1-Trimethyldisilane involves its ability to participate in various chemical reactions due to the presence of silicon-hydrogen bonds. These bonds can be readily broken and reformed, allowing the compound to act as a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
1,1,1-Trimethyldisilane can be compared to other similar organosilicon compounds such as:
1,1,2-Trimethyldisilane: Differing in the position of the methyl groups.
1,1,2-Trichloro-1,2,2-trimethyldisilane: Contains chlorine atoms in addition to methyl groups.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable silicon-based products .
Propiedades
Número CAS |
18365-32-7 |
|---|---|
Fórmula molecular |
C3H9Si2 |
Peso molecular |
101.27 g/mol |
InChI |
InChI=1S/C3H9Si2/c1-5(2,3)4/h1-3H3 |
Clave InChI |
HUYHHHVTBNJNFM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-13-(4-nitro-phenyl)-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342376.png)

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
![1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate;nickel(2+);nickel(3+)](/img/structure/B15342407.png)
![Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)
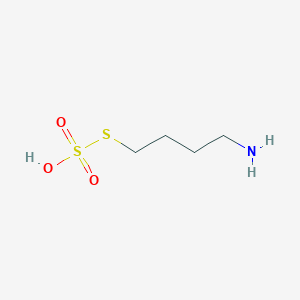
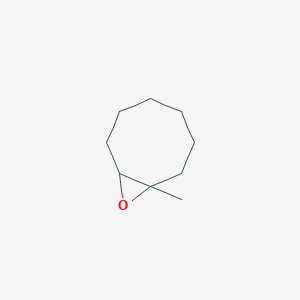
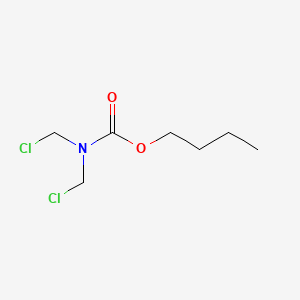
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
